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Compound of Interest

Compound Name:
4-(Methylthio)benzenesulfonyl

chloride

Cat. No.: B185800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral and spectrometric

data for 4-(methylthio)benzenesulfonyl chloride (CAS No: 1129-25-5). Due to the current

unavailability of published experimental spectra for this specific compound, this document

focuses on predicted data derived from analogous compounds and established spectroscopic

principles. It also outlines comprehensive experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are

crucial for the structural elucidation and characterization of this and similar molecules in a

research and drug development context.
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Property Value

Chemical Name 4-(Methylthio)benzenesulfonyl chloride

CAS Number 1129-25-5

Molecular Formula C₇H₇ClO₂S₂[1][2][3]

Molecular Weight 222.71 g/mol [1][2][3]

Chemical Structure alt text

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-
(methylthio)benzenesulfonyl chloride. These predictions are based on the analysis of

structurally similar compounds, including benzenesulfonyl chloride, p-toluenesulfonyl chloride,

and other substituted benzenesulfonyl chlorides.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 Doublet 2H
Aromatic H (ortho to -

SO₂Cl)

~ 7.3 - 7.5 Doublet 2H
Aromatic H (ortho to -

SCH₃)

~ 2.5 Singlet 3H -SCH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 145 - 148 C-SO₂Cl

~ 142 - 145 C-SCH₃

~ 128 - 130 Aromatic CH (ortho to -SO₂Cl)

~ 125 - 127 Aromatic CH (ortho to -SCH₃)

~ 15 - 18 -SCH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 1370 - 1380 Strong Asymmetric SO₂ stretch

~ 1170 - 1190 Strong Symmetric SO₂ stretch

~ 3050 - 3100 Medium Aromatic C-H stretch

~ 2920 - 2930 Weak Aliphatic C-H stretch (-SCH₃)

~ 550 - 600 Strong S-Cl stretch

Predicted Mass Spectrometry (MS) Data
The electron ionization mass spectrum of 4-(methylthio)benzenesulfonyl chloride is

expected to show a molecular ion peak (M⁺) at m/z 222, with an M+2 peak at m/z 224 of

approximately one-third the intensity, characteristic of the ³⁷Cl isotope. Key fragmentation

patterns would likely involve the loss of the chlorine atom and the sulfonyl chloride group.

m/z Proposed Fragment Ion

222 [M]⁺ (Molecular ion)

187 [M - Cl]⁺

155 [M - SO₂Cl]⁺

123 [C₇H₇S]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectral

characterization of 4-(methylthio)benzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

4-(Methylthio)benzenesulfonyl chloride (5-10 mg)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Accurately weigh 5-10 mg of 4-(methylthio)benzenesulfonyl chloride and dissolve it in

approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation,

phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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4-(Methylthio)benzenesulfonyl chloride (1-2 mg)

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

Procedure:

Grind 1-2 mg of 4-(methylthio)benzenesulfonyl chloride with approximately 100 mg of dry

KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

4-(Methylthio)benzenesulfonyl chloride

A suitable volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

Prepare a dilute solution of 4-(methylthio)benzenesulfonyl chloride in a suitable volatile

solvent.
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Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be

used for a solid sample.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations
The following diagrams illustrate key conceptual workflows in the spectral analysis of a

chemical compound.
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Caption: Experimental workflow for the characterization of 4-(methylthio)benzenesulfonyl
chloride.
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Caption: Relationship between spectral data types and the information they provide for

structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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